molecular formula C21H14ClF3N2O B2817252 2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole CAS No. 1935722-60-3

2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole

Cat. No.: B2817252
CAS No.: 1935722-60-3
M. Wt: 402.8
InChI Key: NQCJOBYDNKVAHM-UHFFFAOYSA-N
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Description

2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are critical to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole
  • This compound
  • This compound

Uniqueness

The presence of both the trifluoromethyl group and the imidazole ring in this compound distinguishes it from other similar compounds. The trifluoromethyl group imparts unique electronic properties, while the imidazole ring offers versatile binding capabilities, making this compound particularly valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N2O/c1-12-19(13-5-3-2-4-6-13)27-20(26-12)18-10-9-17(28-18)15-11-14(21(23,24)25)7-8-16(15)22/h2-11H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCJOBYDNKVAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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